molecular formula C42H79NO7 B8312305 2-[(2-Dodecanoyloxyacetyl)-(2-dodecanoyloxyethyl)amino]ethyl dodecanoate CAS No. 74275-82-4

2-[(2-Dodecanoyloxyacetyl)-(2-dodecanoyloxyethyl)amino]ethyl dodecanoate

Cat. No. B8312305
CAS RN: 74275-82-4
M. Wt: 710.1 g/mol
InChI Key: VXIPFOJKBLZCEX-UHFFFAOYSA-N
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Patent
US04347378

Procedure details

This compound was prepared from 131 g (0.6 mole) of lauroyl chloride and 32.6 g (0.2 mole) of N,N-bis(hydroxyethyl)hydroxyacetamide by the procedure of Example 1. Its structure was established by infrared and nuclear magnetic resonance spectroscopy. It was a low-melting solid and had nD30 1.4597 and m.p. 29.6° C.
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH:15][CH2:16][CH2:17][N:18]([CH2:23][CH2:24][OH:25])[C:19](=[O:22])[CH2:20][OH:21]>>[C:1]([O:15][CH2:16][CH2:17][N:18]([CH2:23][CH2:24][O:25][C:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[C:19](=[O:22])[CH2:20][O:21][C:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
131 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)Cl
Name
Quantity
32.6 g
Type
reactant
Smiles
OCCN(C(CO)=O)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)(=O)OCCN(C(COC(CCCCCCCCCCC)=O)=O)CCOC(CCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.